molecular formula C11H10N2 B13738224 2-Phenyl-1-vinyl-1H-imidazole CAS No. 2851-94-7

2-Phenyl-1-vinyl-1H-imidazole

Cat. No.: B13738224
CAS No.: 2851-94-7
M. Wt: 170.21 g/mol
InChI Key: HAWZITGJTUAVQW-UHFFFAOYSA-N
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Description

2-Phenyl-1-vinyl-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with a phenyl group and a vinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-vinyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl-substituted nitriles with vinyl-substituted amines under catalytic conditions. The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-vinyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include epoxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-1-vinyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-vinyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-vinyl-1H-imidazole is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties and reactivity

Properties

CAS No.

2851-94-7

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1-ethenyl-2-phenylimidazole

InChI

InChI=1S/C11H10N2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h2-9H,1H2

InChI Key

HAWZITGJTUAVQW-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

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